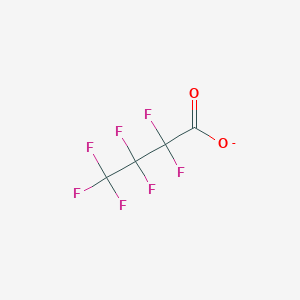

2,2,3,3,4,4,4-Heptafluorobutanoate

説明

特性

分子式 |

C4F7O2- |

|---|---|

分子量 |

213.03 g/mol |

IUPAC名 |

2,2,3,3,4,4,4-heptafluorobutanoate |

InChI |

InChI=1S/C4HF7O2/c5-2(6,1(12)13)3(7,8)4(9,10)11/h(H,12,13)/p-1 |

InChIキー |

YPJUNDFVDDCYIH-UHFFFAOYSA-M |

正規SMILES |

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-] |

同義語 |

heptafluorobutyric acid perfluorobutanoic acid perfluorobutyrate perfluorobutyric acid perfluorobutyric acid, potassium salt perfluorobutyric acid, silver (1+) salt perfluorobutyric acid, sodium salt |

製品の起源 |

United States |

科学的研究の応用

Analytical Chemistry

Derivatization Agent for Mass Spectrometry

One of the primary applications of 2,2,3,3,4,4,4-heptafluorobutanoate is as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS). It enhances the volatility and detectability of various compounds:

- Synthetic Peptides : Used to analyze stereoisomer content in synthetic peptides. The derivatization process improves the separation and identification of amino acids and other biologically active compounds .

- Case Study : A study demonstrated that using heptafluorobutanoate in GC-MS significantly increased the sensitivity and resolution of peptide analysis compared to non-derivatized methods. This is crucial for applications in proteomics where precise quantification of peptide mixtures is needed.

Environmental Science

Monitoring Perfluorinated Compounds

As part of the per- and polyfluoroalkyl substances (PFAS) family, this compound is studied for its environmental impact and persistence. Research indicates that its derivatives can be tracked in environmental samples to assess pollution levels:

- Health Impact Studies : Toxicological reviews have linked PFAS exposure to various health issues such as liver hypertrophy and thyroid dysfunction. These findings underline the importance of monitoring heptafluorobutanoate levels in environmental samples .

Material Science

Hydrogels and Biocompatibility

In materials science, this compound is being explored for its potential in developing advanced hydrogels:

- Biocompatibility : Its chemical properties allow for the creation of hydrogels that are biocompatible and can be used in drug delivery systems. The hydrogels can encapsulate therapeutic agents and release them in a controlled manner .

- Case Study : Research has shown that hydrogels incorporating heptafluorobutanoate can mimic extracellular matrices (ECMs), promoting cell growth and viability while minimizing adverse effects during therapeutic applications.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Analytical Chemistry | Derivatization for GC-MS | Improved sensitivity and resolution |

| Environmental Science | Monitoring PFAS levels | Assessing pollution and health risks |

| Material Science | Development of biocompatible hydrogels | Enhanced drug delivery capabilities |

類似化合物との比較

Key Observations :

Methyl Heptafluorobutanoate

Ethyl Heptafluorobutyrate

Hexadecyl Heptafluorobutanoate

- Applications: Potential use in lubricants and hydrophobic coatings due to its high molecular weight and insolubility .

Heptafluorobutanoyl Fluoride

Performance in Electronics and Materials Science

Fluorinated derivatives, such as NDI-C4F (a heptafluorobutyl-substituted naphthalene diimide), demonstrate enhanced electron transport properties in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The fluorine atoms improve operational stability by resisting moisture and thermal degradation . In contrast, non-fluorinated analogs lack comparable environmental resilience.

Research Findings and Trends

Recent studies highlight the use of heptafluorobutanoate derivatives in:

- Electron Transport Materials (ETMs): NDI-C4F achieves 18.5% efficiency in PSCs, outperforming non-fluorinated ETMs .

- Pharmaceutical Intermediates : Hexadecyl esters are explored for drug delivery systems due to their lipid-like solubility .

- Green Chemistry : Efforts to replace long-chain PFAS with C4 derivatives (e.g., ethyl heptafluorobutyrate) are ongoing .

準備方法

Direct Fluorination of Cyclic Carbonates

A patent by describes the preparation of perfluorinated functional compounds via direct fluorination of cyclic or acyclic carbonates. This method involves reacting hydrocarbon carbonates with fluorine gas (F₂) diluted in an inert carrier gas (e.g., nitrogen or argon) at controlled temperatures (-20°C to 100°C). For example, diisopropyl carbonate undergoes fluorination in a Monel reactor with Freon™ 113 as a solvent, yielding perfluorinated intermediates.

The fluorination mechanism proceeds via radical substitution, where fluorine replaces hydrogen atoms in the carbonate backbone. Key parameters include:

-

Molar ratio : 1.0–2.0 moles F₂ per replaceable hydrogen atom.

-

Temperature : Optimal range of 0°C–50°C to balance reactivity and side reactions.

-

Scavengers : Sodium fluoride (NaF) to trap byproduct hydrogen fluoride (HF).

Esterification of Heptafluorobutyric Acid

Acid-Catalyzed Esterification

Heptafluorobutyric acid (CF₃CF₂CF₂COOH) serves as a logical precursor for synthesizing its esters. Conventional esterification involves refluxing the acid with an alcohol (e.g., isopropanol) in the presence of a Brønsted acid catalyst (e.g., sulfuric acid). The reaction proceeds via nucleophilic acyl substitution:

This method is widely used for preparing fluorinated esters but requires careful removal of water to drive equilibrium toward the product.

Transesterification Reactions

Transesterification offers an alternative route, particularly for thermally sensitive substrates. For example, methyl heptafluorobutyrate reacts with isopropyl alcohol under basic conditions (e.g., sodium methoxide) to yield the isopropyl ester:

This method avoids direct handling of gaseous fluorine and leverages milder conditions.

Catalytic Hydrogenation of Fluorinated Ketones

Ru-Catalyzed Hydrogenation

A synthesis route for 2,2,3,3,4,4,4-heptafluoro-1-butanol (CAS 375-01-9) involves hydrogenating isopropyl heptafluorobutanoate using a ruthenium catalyst (RuCl₂(DPPEA)(±DAIPEN)) and sodium methoxide in isopropyl alcohol at 80°C under 0.1–2.0 MPa pressure. While this process targets the alcohol, modifying reaction conditions (e.g., omitting hydrogenation) could preserve the ester functionality.

Key steps :

-

Charge autoclave with isopropyl heptafluorobutanoate, isopropanol, catalyst, and base.

-

Purge with nitrogen, pressurize with hydrogen, and react for 30 hours.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct Fluorination | High yield of perfluorinated products | Requires hazardous F₂ gas and specialized equipment |

| Acid-Catalyzed Esterification | Simple, scalable | Equilibrium-driven, requires excess alcohol |

| Transesterification | Mild conditions, avoids F₂ | Limited to available ester precursors |

| Catalytic Hydrogenation | Selective for alcohol products | Not directly applicable to ester synthesis |

Q & A

Q. What are the common synthetic routes for preparing 2,2,3,3,4,4,4-heptafluorobutanoate derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The esterification of heptafluorobutyric acid with alcohols (e.g., methanol, ethanol) using acid chlorides or coupling agents like DCC is a standard approach. For example, methyl heptafluorobutanoate (CAS 356-24-1) is synthesized via methanol reacting with heptafluorobutyryl chloride under reflux with azeotropic removal of HCl . Optimization involves controlling stoichiometry, solvent polarity (e.g., dichloromethane), and catalyst selection. Purity is typically verified by GC-MS (>98%) and moisture content (<0.5%) .

Q. How can researchers characterize the molecular structure of this compound derivatives experimentally?

- Methodological Answer : Use and NMR to resolve fluorinated regions and confirm substitution patterns. For example, the ethyl ester (CAS 356-27-4) shows distinct signals at δ -80 to -124 ppm for CF and CF groups . X-ray crystallography is critical for resolving steric effects in derivatives like dibutyl(heptafluorobutanoyloxy)stannyl heptafluorobutanoate, where fluorine atoms occupy axial positions to minimize steric hindrance .

Q. What purification techniques are effective for isolating heptafluorobutanoate esters?

- Methodological Answer : Fractional distillation under reduced pressure (e.g., boiling point of methyl ester: ~114°C) is effective for bulk separation . For lab-scale purification, silica gel chromatography with hexane/ethyl acetate (9:1) resolves esters from byproducts. Analytical HPLC with a C18 column and acetonitrile/water gradient ensures high purity (>99%) .

Advanced Research Questions

Q. How do steric and electronic effects of heptafluorobutanoate groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of the CF group increases electrophilicity at the carbonyl carbon, enhancing nucleophilic acyl substitution. Steric hindrance from multiple fluorine atoms slows reactions in bulky substrates (e.g., stannyl derivatives require elevated temperatures for transesterification) . Computational DFT studies (e.g., B3LYP/6-31G*) model charge distribution and predict regioselectivity in reactions like cross-metathesis with acrylates .

Q. What strategies resolve contradictions in reported toxicity data for heptafluorobutanoate derivatives?

- Methodological Answer : Discrepancies in toxicity profiles (e.g., conflicting LD values) often stem from impurities or analytical method variations. Standardize assays using OECD guidelines:

Q. How can heptafluorobutanoate-based ligands improve metal coordination complexes for catalytic applications?

- Methodological Answer : The strong electron-withdrawing effect stabilizes low-oxidation-state metals. For example, rhodium complexes with heptafluorobutanoate ligands exhibit enhanced activity in hydrogenation reactions. Synthesize [Rh(μ-OCCFCFCF)] via refluxing RhCl with silver heptafluorobutanoate, and characterize using cyclic voltammetry to confirm redox stability .

Q. What computational tools predict the bioactivity of heptafluorobutanoate-derived pharmaceuticals?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with targets like cyclooxygenase-2 (COX-2). For example, N-(4-fluorophenyl)heptafluorobutanamide (CAS 550301-92-3) shows high binding affinity (-9.2 kcal/mol) due to fluorine-mediated hydrophobic interactions . Validate predictions with SPR binding assays and in vivo anti-inflammatory studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。